6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
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Overview
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 . It is a solid substance and its IUPAC name is 6-fluoro-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.65 . It is a solid substance . The storage temperature is recommended to be between 2-8°C in an inert atmosphere .Scientific Research Applications
Antibacterial and Anticancer Agents
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride has been studied for its potential in the synthesis of antibacterial and anticancer agents. For instance, the compound has shown promise in the synthesis of various fluoroquinolones with significant in vitro antimicrobial and antiproliferative activities. These compounds have been tested for their ability to inhibit the activity of DNA gyrase and topoisomerase IV, essential for DNA replication in bacteria and cancer cells. One study highlighted the synthesis of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related structures, showcasing their potential as dual-acting antibacterial and anticancer chemotherapeutics (Al-Trawneh et al., 2010).
Photophysical Properties and Photochemistry
The photophysical properties and photochemical reactions of compounds related to 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride have been subjects of research, particularly in the context of fluorinated quinolones. Studies have explored the photoinduced C-F bond cleavage in these compounds, which is significant in understanding their photostability and potential phototoxic effects. For example, the photoreaction of certain 6-fluoroquinolones in aqueous solutions leading to 6-hydroxy derivatives has been investigated (Cuquerella et al., 2004).
Fluorophore Formation
The compound has been used to study fluorophore formation reactions with glyoxylic acid. This research is important in the field of analytical chemistry and biochemistry, as it contributes to understanding the behavior of catecholamines and related compounds in fluorescence histochemical methods. A study on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid provides insights into this process (Svensson et al., 1975).
Synthesis of Various Derivatives
Research has also been conducted on the synthesis of various derivatives of fluoroquinolones, exploring their potential antibacterial activities and structure-activity relationships. This includes studies on the synthesis of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their potential as antimicrobial drugs (Glushkov et al., 1997).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVENZXAVZLTAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride |
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